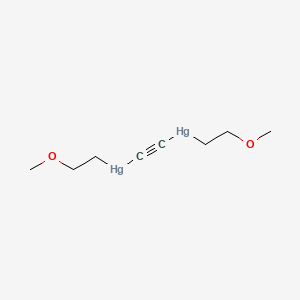
Acetylene, bis(2-methoxyethylmercuri)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylene, bis(2-methoxyethylmercuri)- is a chemical compound that features acetylene as its core structure, with two 2-methoxyethylmercuri groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylene, bis(2-methoxyethylmercuri)- typically involves the reaction of acetylene with 2-methoxyethylmercury chloride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylene, bis(2-methoxyethylmercuri)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler mercury-containing derivatives.
Substitution: The 2-methoxyethylmercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of acetylene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Acetylene, bis(2-methoxyethylmercuri)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in studies involving mercury-containing compounds and their biological effects.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Wirkmechanismus
The mechanism by which acetylene, bis(2-methoxyethylmercuri)- exerts its effects involves the interaction of the mercury atoms with various molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects. The pathways involved may include the inhibition of enzyme activity and the disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other mercury-containing acetylene derivatives, such as:
- Acetylene, bis(2-chloroethylmercuri)
- Acetylene, bis(2-ethoxyethylmercuri)
- Acetylene, bis(2-phenoxyethylmercuri)
Uniqueness
What sets acetylene, bis(2-methoxyethylmercuri)- apart from these similar compounds is the presence of the 2-methoxyethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
63990-59-0 |
|---|---|
Molekularformel |
C8H14Hg2O2 |
Molekulargewicht |
543.38 g/mol |
IUPAC-Name |
2-methoxyethyl-[2-(2-methoxyethylmercurio)ethynyl]mercury |
InChI |
InChI=1S/2C3H7O.C2.2Hg/c2*1-3-4-2;1-2;;/h2*1,3H2,2H3;;; |
InChI-Schlüssel |
ACGBXKPHOMNYGY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC[Hg]C#C[Hg]CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


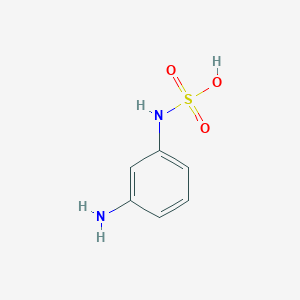
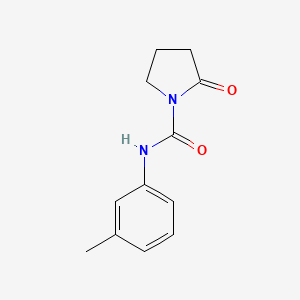
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
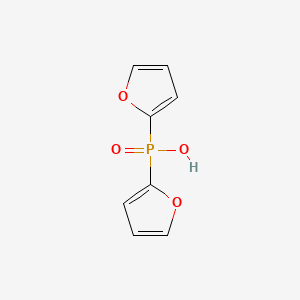

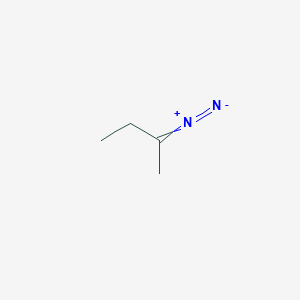
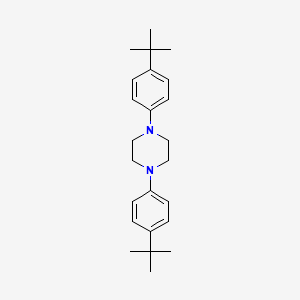
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
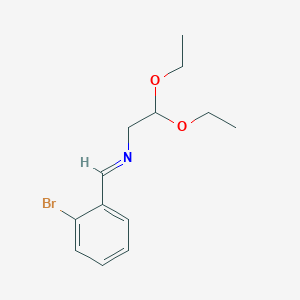
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
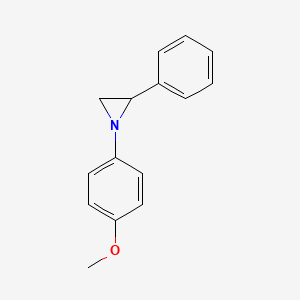
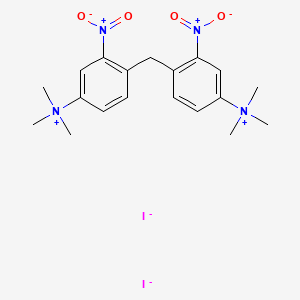
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

